

"1-(4-Aminophenyl)-3-cyclopropylurea" molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Aminophenyl)-3-cyclopropylurea

Cat. No.: B3196744

[Get Quote](#)

An In-depth Technical Guide to **1-(4-Aminophenyl)-3-cyclopropylurea**

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **1-(4-Aminophenyl)-3-cyclopropylurea**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

1-(4-Aminophenyl)-3-cyclopropylurea is a chemical compound belonging to the urea class. Its structure is characterized by a central urea functional group substituted with a 4-aminophenyl ring on one nitrogen atom and a cyclopropyl group on the other. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The presence of the urea moiety, a known hydrogen bond donor and acceptor, combined with the aminophenyl and cyclopropyl groups, makes it a key building block for creating complex molecules with specific biological targets. Notably, derivatives of this compound have been explored as potential tyrosine kinase inhibitors, a class of drugs crucial in oncology.^[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **1-(4-Aminophenyl)-3-cyclopropylurea** are summarized below.

Molecular Formula and Structure

The chemical formula for **1-(4-Aminophenyl)-3-cyclopropylurea** is C10H13N3O.[\[1\]](#) The structure consists of a phenyl ring with an amino group at the para-position, linked through a nitrogen atom to the carbonyl carbon of a urea group. The second nitrogen of the urea moiety is attached to a three-membered cyclopropyl ring.

Physicochemical Data

The key quantitative properties of the compound are presented in Table 1 for easy reference.

Property	Value	Reference
IUPAC Name	1-(4-aminophenyl)-3-cyclopropylurea	N/A
CAS Number	1000931-26-9	[1]
Molecular Formula	C10H13N3O	[1]
Molecular Weight	191.23 g/mol	[1]
MDL Number	MFCD09802241	[1]
Recommended Storage	2-8°C	[1]

Synthesis Protocol

While specific peer-reviewed synthesis protocols for **1-(4-Aminophenyl)-3-cyclopropylurea** are not readily available in the literature, a standard and reliable method can be proposed based on established urea synthesis reactions. The following protocol describes a two-step procedure starting from 4-nitroaniline to ensure selective reaction and prevent polymerization.

Experimental Protocol: Synthesis from 4-Nitroaniline

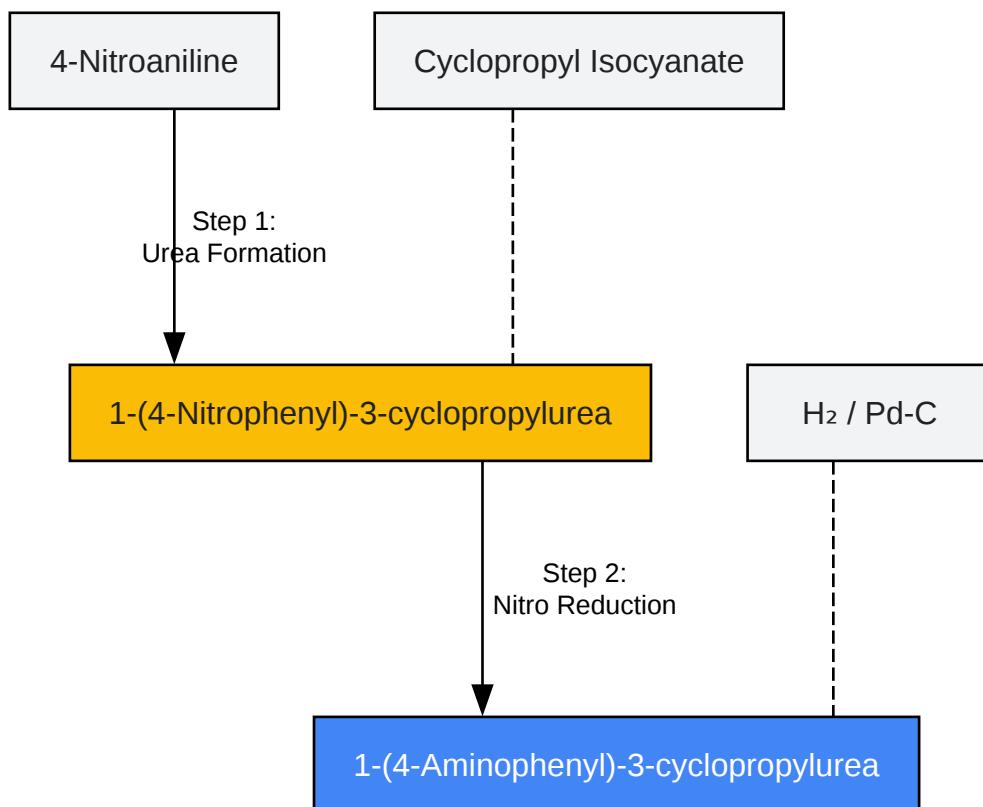
Objective: To synthesize **1-(4-Aminophenyl)-3-cyclopropylurea** via an intermediate, 1-(4-Nitrophenyl)-3-cyclopropylurea.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-cyclopropylurea

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (13.8 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
- Addition of Isocyanate: Slowly add cyclopropyl isocyanate (8.3 g, 0.1 mol) dropwise to the stirred solution at room temperature over 30 minutes.
- Reaction: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, reduce the solvent volume under vacuum. Add 100 mL of cold water to the residue to precipitate the product.
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The resulting yellow solid is 1-(4-Nitrophenyl)-3-cyclopropylurea.

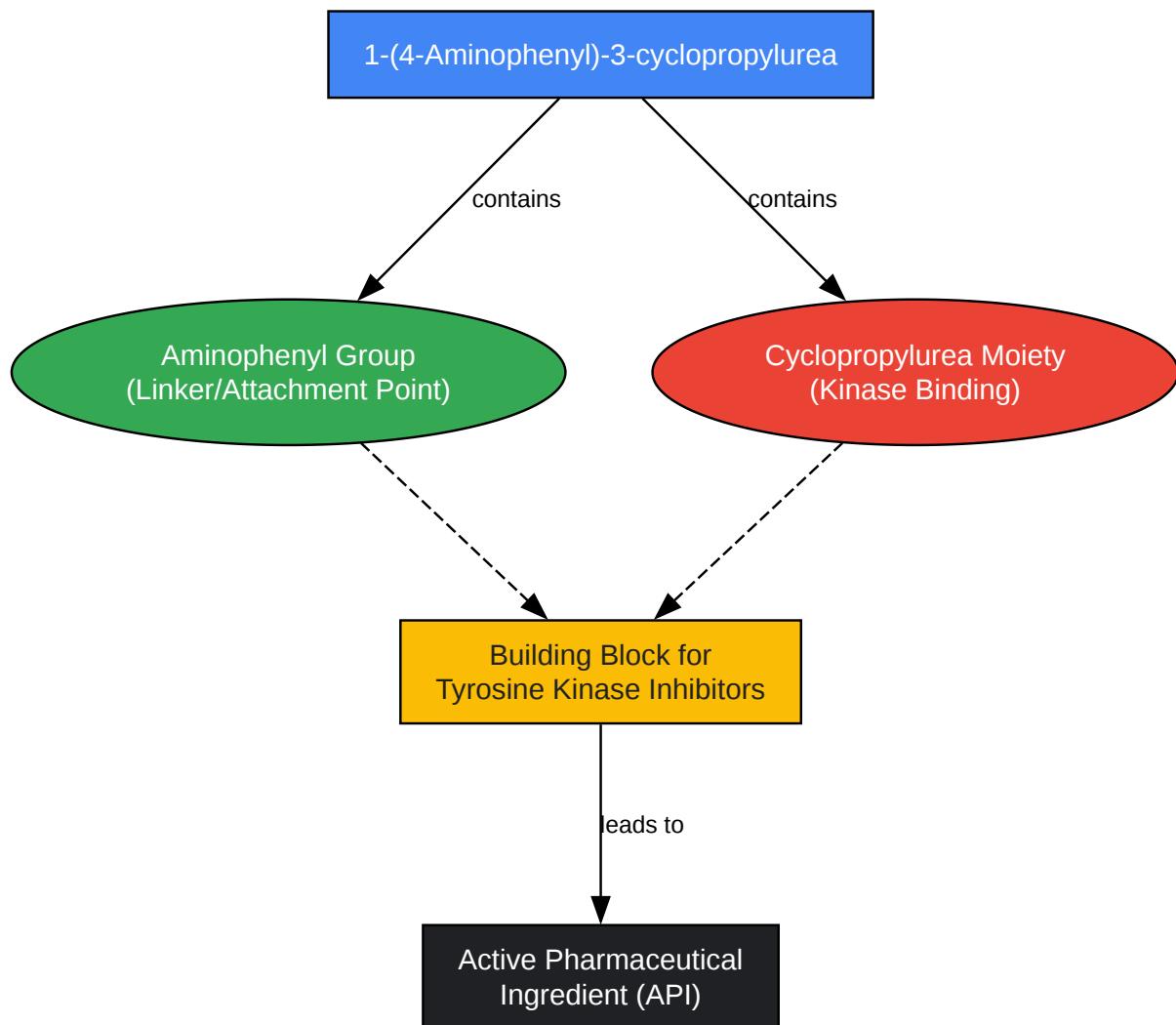
Step 2: Reduction to 1-(4-Aminophenyl)-3-cyclopropylurea

- Reaction Setup: In a 500 mL flask, suspend the 1-(4-Nitrophenyl)-3-cyclopropylurea (22.1 g, 0.1 mol) from the previous step in 200 mL of ethanol.
- Catalyst Addition: Add Palladium on carbon (10% Pd, ~1.0 g) to the suspension.
- Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).
- Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
- Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.


- Purification: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure **1-(4-Aminophenyl)-3-cyclopropylurea**.

Applications in Drug Discovery

1-(4-Aminophenyl)-3-cyclopropylurea is a significant intermediate in the synthesis of targeted therapeutics. Its derivatives are cited in patents for their use as tyrosine kinase inhibitors (TKIs).^[1] The urea functional group is a critical pharmacophore that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The aminophenyl moiety provides a versatile point for further chemical modification to enhance potency and selectivity for specific kinase targets.


Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the compound in the context of drug development.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow for **1-(4-Aminophenyl)-3-cyclopropylurea**.

[Click to download full resolution via product page](#)

Caption: Role of **1-(4-Aminophenyl)-3-cyclopropylurea** as a drug discovery intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chiralen.com [chiralen.com]
- To cite this document: BenchChem. ["1-(4-Aminophenyl)-3-cyclopropylurea" molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3196744#1-4-aminophenyl-3-cyclopropylurea-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com